

Vapor pressure and octanol-water partition coefficient of Dinotefuran

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Compound of Interest

Compound Name: *Dinotefuran*

Cat. No.: *B8816431*

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Dinotefuran: A Physicochemical Profile for Researchers

This technical guide provides an in-depth analysis of two critical physicochemical properties of the insecticide **Dinotefuran**: vapor pressure and the octanol-water partition coefficient (K_{ow}). Understanding these properties is fundamental for researchers, scientists, and drug development professionals in assessing the environmental fate, transport, and potential for bioaccumulation of this compound.

Physicochemical Data of Dinotefuran

The following tables summarize the reported values for the vapor pressure and octanol-water partition coefficient of **Dinotefuran** from various sources.

Table 1: Vapor Pressure of Dinotefuran

Vapor Pressure	Temperature (°C)	Source
$<1.7 \times 10^{-6}$ Pa	25	[1][2][3]
1.3×10^{-8} mm Hg	25	[4]
1.0×10^{-9} mm Hg	30	[5]
0 Pa	25	[1][3]

Table 2: Octanol-Water Partition Coefficient (Kow) of Dinotefuran

Log P (log Kow)	pH	Temperature (°C)	Source
-0.549	Not Specified	25	[1][2][6][7]
-0.64	Not Specified	25	[3][4]
-0.915	5.0	25	[6]
-0.644	7.0	25	[6]
-0.760	9.0	25	[6]

Experimental Protocols

Detailed experimental protocols for the determination of the specific vapor pressure and octanol-water partition coefficient values for **Dinotefuran** are not readily available in the public domain. However, this section outlines the general, standardized methodologies employed for pesticides to determine these crucial parameters.

Determination of Vapor Pressure

The low vapor pressure of many pesticides, including **Dinotefuran**, necessitates sensitive analytical techniques for accurate measurement.[8] One such common method is the Knudsen Effusion Method.[9][10]

Principle: A known mass of the test substance is placed in a thermostatically controlled effusion cell with a small orifice of known area.[9] In a high vacuum, the substance effuses through the orifice at a rate proportional to its vapor pressure. The rate of mass loss is measured over time, and the vapor pressure can be calculated using the Knudsen equation.[9]

Generalized Protocol:

- **Sample Preparation:** A small, accurately weighed amount of **Dinotefuran** is placed into the Knudsen effusion cell.

- Equilibration: The cell is placed in a vacuum chamber and allowed to reach thermal equilibrium at a specific temperature.
- Measurement: The mass loss of the sample is monitored over a defined period. This can be done using a highly sensitive microbalance.
- Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of **Dinotefuran**.

Another method that can be used is the Gas Saturation Method.

Principle: A stream of inert gas is passed over the surface of the test substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.

Generalized Protocol:

- Sample Placement: A sample of **Dinotefuran** is placed in a temperature-controlled saturation column.
- Gas Flow: An inert gas (e.g., nitrogen or argon) is passed through the column at a constant, known flow rate.
- Vapor Trapping: The gas stream exiting the column, now saturated with **Dinotefuran** vapor, is passed through a trapping system (e.g., a sorbent tube or a cold trap) to collect the effused substance.
- Quantification: The amount of **Dinotefuran** collected in the trap is quantified using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Calculation: The vapor pressure is calculated based on the amount of substance collected, the volume of gas passed through the column, and the temperature.

Determination of Octanol-Water Partition Coefficient (K_{ow})

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental distribution.[\[11\]](#)[\[12\]](#) The most common methods for its determination are the Shake-Flask Method and High-Performance Liquid Chromatography (HPLC) Method.[\[12\]](#)[\[13\]](#)

Shake-Flask Method (based on OECD Guideline 107)

Principle: A solution of the test substance in either n-octanol or water is placed in a flask with a known volume of the other immiscible solvent. The flask is shaken to allow for partitioning of the substance between the two phases until equilibrium is reached. The concentration of the substance in each phase is then measured to calculate the partition coefficient.[\[12\]](#)

Generalized Protocol:

- **Preparation of Phases:** n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- **Dissolution of Substance:** A known amount of **Dinotefuran** is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.
- **Partitioning:** A measured volume of the **Dinotefuran** solution is placed in a flask with a known volume of the other phase. The flask is then shaken at a constant temperature until equilibrium is achieved.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
- **Concentration Measurement:** The concentration of **Dinotefuran** in each phase is determined using a suitable analytical method, such as HPLC with UV detection.
- **Calculation:** The octanol-water partition coefficient (K_{ow}) is calculated as the ratio of the concentration of **Dinotefuran** in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log K_{ow}).

High-Performance Liquid Chromatography (HPLC) Method (based on OECD Guideline 117)

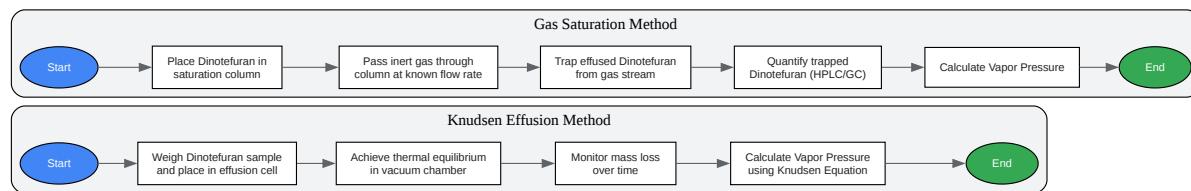
Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its octanol-water partition coefficient. The column is packed with a nonpolar stationary phase, and a polar mobile phase is used. The retention time of the test substance is compared to that of a series of reference compounds with known log K_{ow} values.

Generalized Protocol:

- **System Calibration:** A series of standard compounds with well-established log K_{ow} values are injected into the HPLC system to create a calibration curve of retention time versus log K_{ow}.
- **Sample Analysis:** A solution of **Dinotefuran** is injected into the same HPLC system under identical conditions.
- **Determination of Retention Time:** The retention time of **Dinotefuran** is measured.
- **Calculation of log K_{ow}:** The log K_{ow} of **Dinotefuran** is determined by interpolation from the calibration curve.

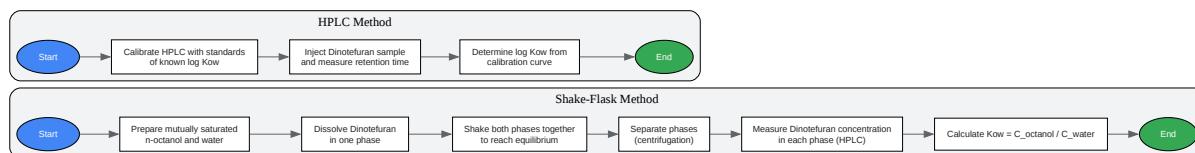
Methodology Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental determination of vapor pressure and the octanol-water partition coefficient.



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Caption: Workflow for Vapor Pressure Determination.

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